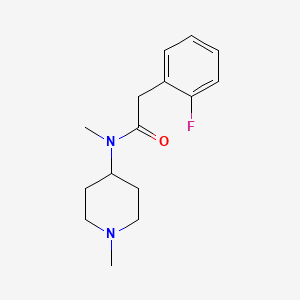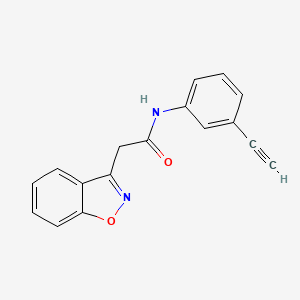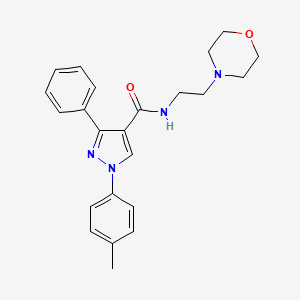
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of compounds called lipoate analogs, which target the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells.
Mécanisme D'action
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide targets the TCA cycle in cancer cells, which is upregulated in response to the high energy demands of rapidly dividing cancer cells. By inhibiting key enzymes in the TCA cycle, N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide disrupts the metabolic balance of cancer cells, leading to increased oxidative stress, reduced ATP production, and ultimately, cell death.
Biochemical and Physiological Effects:
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells through multiple pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins. It also disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the intrinsic apoptotic pathway. Additionally, N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been shown to inhibit cancer cell migration and invasion, and to sensitize cancer cells to radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity for cancer cells, its ability to induce apoptosis through multiple pathways, and its synergistic effects with other chemotherapeutic agents. However, its limitations include its relatively short half-life and the need for intravenous administration, which may limit its clinical utility.
Orientations Futures
There are several future directions for research on N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide, including the development of new formulations and delivery methods to improve its pharmacokinetics and clinical efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide and to identify biomarkers that can predict response to treatment. Finally, clinical trials are ongoing to evaluate the safety and efficacy of N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide in combination with other targeted agents and immunotherapies.
Méthodes De Synthèse
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide can be synthesized through a multistep process involving the condensation of 3-methyl-2-oxobenzimidazole and cyclopentanone, followed by the addition of acetyl chloride and subsequent purification steps. The synthesis method has been optimized to yield high purity and potency of the compound.
Applications De Recherche Scientifique
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has been extensively studied in preclinical models of various types of cancer, including pancreatic, lung, ovarian, and hematological malignancies. It has been shown to selectively target cancer cells while sparing normal cells, leading to reduced toxicity and improved efficacy. In clinical trials, N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide has demonstrated promising results as a single agent or in combination with other chemotherapeutic agents.
Propriétés
IUPAC Name |
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-17-12-8-4-5-9-13(12)18(15(17)20)10-14(19)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTSVXOIUWPPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-methyl-2-oxobenzimidazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-fluorophenyl)formamido]-N,N-dimethylacetamide](/img/structure/B7475368.png)





![(3R,7aS)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7475393.png)

![4-bromo-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7475412.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B7475414.png)
![4-[2-(3-Methoxyphenyl)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7475426.png)
![N-[4-(cyanomethyl)phenyl]-3-fluoro-4-methylbenzamide](/img/structure/B7475460.png)

